molecular formula C11H12F3NO B2385612 2,2,2-trifluoro-N-(4-isopropylphenyl)acetamide CAS No. 75999-61-0

2,2,2-trifluoro-N-(4-isopropylphenyl)acetamide

Cat. No.: B2385612
CAS No.: 75999-61-0
M. Wt: 231.218
InChI Key: FHCQQVLJOBPIRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-isopropylphenyl)acetamide typically involves the reaction of 4-isopropylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-isopropylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated aromatic compounds, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2,2,2-Trifluoro-N-(4-isopropylphenyl)acetamide is extensively used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2,2-trifluoro-N-(4-isopropylphenyl)acetamide include:

Uniqueness

What sets this compound apart is its specific trifluoromethyl and isopropyl groups, which confer unique chemical and physical properties. These properties make it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-7(2)8-3-5-9(6-4-8)15-10(16)11(12,13)14/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCQQVLJOBPIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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